2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure substituted with a 4-isopropoxyphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Hydroxyl Protection: Protecting the hydroxyl group of the starting material, such as p-methyl phenol.
Bromine Substitution: Introducing a bromine atom to the protected phenol.
Etherification: Reacting the brominated intermediate with isopropyl alcohol to form the isopropoxy group.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions are common to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione
Uniqueness
2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C18H16O3 |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O3/c1-11(2)21-13-9-7-12(8-10-13)16-17(19)14-5-3-4-6-15(14)18(16)20/h3-11,16H,1-2H3 |
InChI Key |
MRUNLVPGTHGVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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